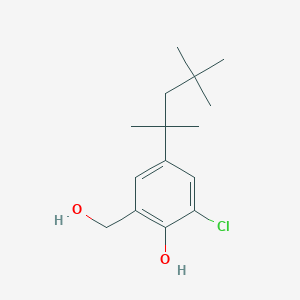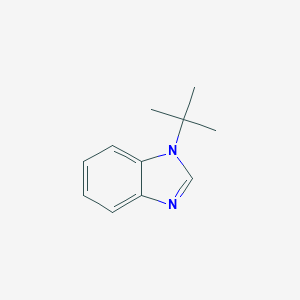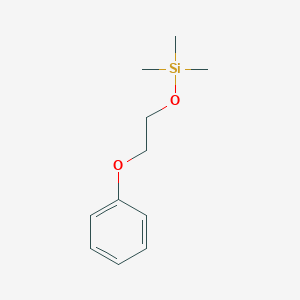
Trimethyl(2-phenoxyethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2-phenoxyethoxy)silane, also known as TMPEO or TMSPE, is a chemical compound with the formula C12H18O3Si. It is a clear, colorless liquid that is used in various scientific research applications. TMPEO is a silane coupling agent that is commonly used to improve the adhesion between organic materials and inorganic surfaces.
Mécanisme D'action
Trimethyl(2-phenoxyethoxy)silane functions as a coupling agent by forming covalent bonds with both the organic material and the inorganic surface. The silane group of Trimethyl(2-phenoxyethoxy)silane reacts with the inorganic surface, while the phenoxyethoxy group reacts with the organic material. This creates a strong bond between the two materials, improving the adhesion and overall performance of the composite material.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Trimethyl(2-phenoxyethoxy)silane. However, studies have shown that Trimethyl(2-phenoxyethoxy)silane is not toxic when used in accordance with standard laboratory practices. It is important to note that Trimethyl(2-phenoxyethoxy)silane should not be ingested or inhaled and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Trimethyl(2-phenoxyethoxy)silane is its ability to improve the adhesion between organic materials and inorganic surfaces. This makes it a valuable tool in the preparation of composite materials, coatings, and adhesives. Trimethyl(2-phenoxyethoxy)silane is also relatively easy to synthesize and is commercially available.
One limitation of Trimethyl(2-phenoxyethoxy)silane is its hydrophobic nature, which can make it difficult to incorporate into aqueous systems. Additionally, Trimethyl(2-phenoxyethoxy)silane can be sensitive to moisture and should be stored in a dry environment.
Orientations Futures
There are several future directions for Trimethyl(2-phenoxyethoxy)silane research. One area of interest is the development of new composite materials and coatings using Trimethyl(2-phenoxyethoxy)silane as a coupling agent. Another area of interest is the use of Trimethyl(2-phenoxyethoxy)silane in the preparation of silica-based materials for use in chromatography and other separation techniques. Additionally, further research is needed to fully understand the biochemical and physiological effects of Trimethyl(2-phenoxyethoxy)silane.
Méthodes De Synthèse
Trimethyl(2-phenoxyethoxy)silane can be synthesized by reacting 2-phenoxyethanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction yields Trimethyl(2-phenoxyethoxy)silane and hydrogen chloride gas. The reaction is typically carried out under an inert atmosphere such as nitrogen or argon.
Applications De Recherche Scientifique
Trimethyl(2-phenoxyethoxy)silane is widely used in scientific research as a coupling agent to improve the adhesion between organic materials and inorganic surfaces. It is commonly used in the preparation of composite materials, coatings, and adhesives. Trimethyl(2-phenoxyethoxy)silane has also been used in the preparation of silica-based materials for use in chromatography and other separation techniques.
Propriétés
Numéro CAS |
16654-47-0 |
|---|---|
Nom du produit |
Trimethyl(2-phenoxyethoxy)silane |
Formule moléculaire |
C11H18O2Si |
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
trimethyl(2-phenoxyethoxy)silane |
InChI |
InChI=1S/C11H18O2Si/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clé InChI |
YSPNCPGGCOBEKE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCOC1=CC=CC=C1 |
SMILES canonique |
C[Si](C)(C)OCCOC1=CC=CC=C1 |
Synonymes |
(2-Phenoxyethoxy)trimethylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



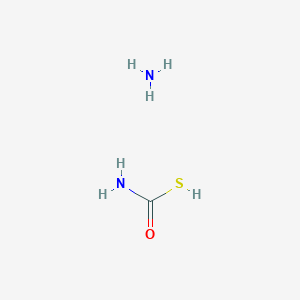
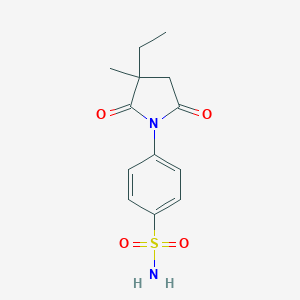
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)
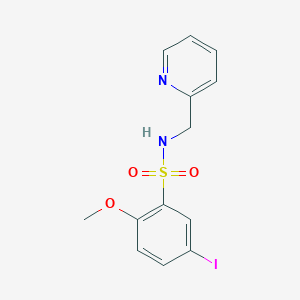
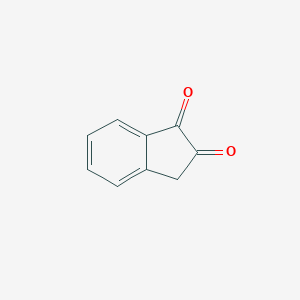
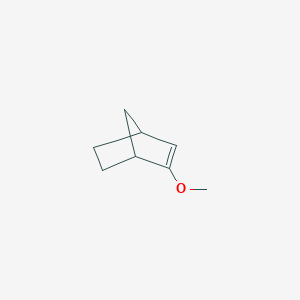
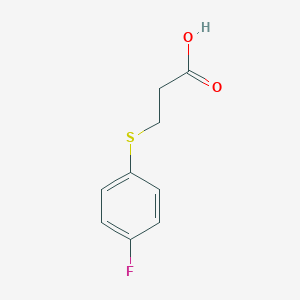
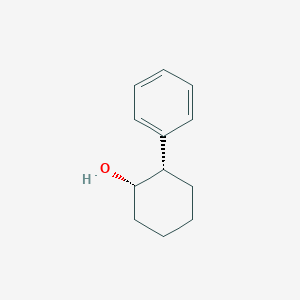
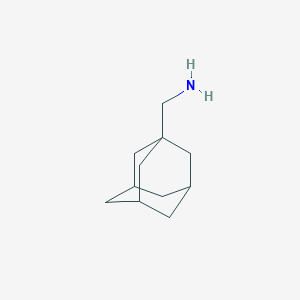
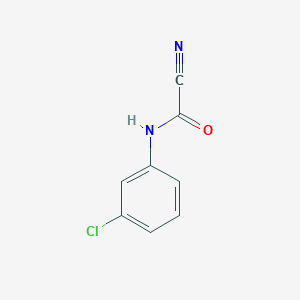
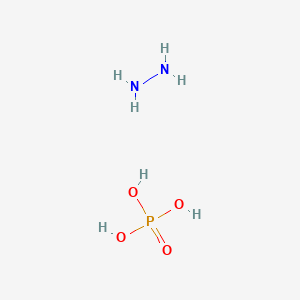
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)
